molecular formula C17H19NO3 B12780557 Norjuziphine, (S)- CAS No. 91928-30-2

Norjuziphine, (S)-

Cat. No.: B12780557
CAS No.: 91928-30-2
M. Wt: 285.34 g/mol
InChI Key: BXWMZVREXWPYKF-AWEZNQCLSA-N
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Description

Norjuziphine, (S)- is a benzylisoquinoline alkaloid known for its presence in various plant species, particularly in the lotus flower (Nelumbo nucifera). This compound has garnered interest due to its potential biological activities, including melanogenesis inhibition, which makes it a subject of study in pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norjuziphine, (S)- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzylisoquinoline precursor.

    Cyclization: The precursor undergoes cyclization under acidic or basic conditions to form the core structure of Norjuziphine.

    Functional Group Modification: Various functional groups are introduced or modified through reactions such as methylation, hydroxylation, or acetylation.

    Purification: The final product is purified using techniques like chromatography to obtain Norjuziphine, (S)- in its pure form.

Industrial Production Methods: Industrial production of Norjuziphine, (S)- may involve large-scale extraction from plant sources or synthetic routes optimized for high yield and purity. Techniques such as liquid-liquid extraction, crystallization, and advanced chromatographic methods are employed to ensure the compound’s quality and consistency.

Types of Reactions:

    Oxidation: Norjuziphine, (S)- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert Norjuziphine, (S)- into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the Norjuziphine structure, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced alkaloid forms.

    Substitution Products: Functionalized Norjuziphine derivatives with altered pharmacological properties.

Scientific Research Applications

Norjuziphine, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Norjuziphine, (S)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Norjuziphine, (S)- primarily targets enzymes involved in melanin synthesis, such as tyrosinase.

    Pathways: By inhibiting tyrosinase activity, Norjuziphine, (S)- reduces melanin production, leading to its melanogenesis inhibitory effect. This pathway is crucial for its potential use in treating hyperpigmentation.

Comparison with Similar Compounds

Norjuziphine, (S)- can be compared with other benzylisoquinoline alkaloids:

    Nuciferine: Another alkaloid from Nelumbo nucifera, known for its sedative and anti-inflammatory properties.

    Nornuciferine: Similar to Norjuziphine, (S)-, it also exhibits melanogenesis inhibitory activity but differs in its chemical structure and potency.

    Armepavine: Known for its anti-inflammatory and analgesic effects, it shares a similar core structure but has different functional groups.

Uniqueness: Norjuziphine, (S)- stands out due to its specific inhibitory effect on melanogenesis, making it a valuable compound for research in skin pigmentation and related disorders .

Properties

CAS No.

91928-30-2

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m0/s1

InChI Key

BXWMZVREXWPYKF-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C2=C(CCN[C@H]2CC3=CC=C(C=C3)O)C=C1)O

Canonical SMILES

COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O

Origin of Product

United States

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